2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate
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Overview
Description
2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate is an organic compound with the molecular formula C7H14O4S and a molecular weight of 194.25 g/mol . It is known for its unique chemical structure, which includes an ester group, ether linkages, and a thiol group. This compound is used in various chemical and industrial applications due to its versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate typically involves the esterification of 2-(2-Methoxyethoxy)ethanol with 2-sulfanylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Ether derivatives, amine derivatives.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate involves its functional groups:
Thiol Group: Can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Ester Group: Can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological targets.
Ether Linkages: Provide stability and solubility, facilitating the compound’s interaction with various molecular targets.
Comparison with Similar Compounds
2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate can be compared with other similar compounds such as:
2-(2-Methoxyethoxy)ethyl acetate: Lacks the thiol group, making it less reactive in certain biochemical applications.
2-(2-Methoxyethoxy)ethyl 2-mercaptoacetate: Similar structure but with different reactivity due to the presence of a mercapto group instead of a sulfanyl group.
The uniqueness of this compound lies in its combination of ester, ether, and thiol functionalities, which provide a versatile platform for various chemical and biological applications .
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-9-2-3-10-4-5-11-7(8)6-12/h12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REISVQFGJQBRRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC(=O)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872492-20-1 |
Source
|
Record name | 2-(2-methoxyethoxy)ethyl 2-sulfanylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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